Deferasirox (Fe3+ chelate)

Pharmacokinetics Iron chelation Oral bioavailability

Deferasirox is an orally active, tridentate iron chelator specifically designed for high-affinity binding to Fe3+ with a 2:1 ligand-to-metal stoichiometry. Its chemical structure (4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid) enables once-daily oral dosing due to a plasma half-life of 8–16 hours, a key differentiator from parenteral chelators.

Molecular Formula C21H15FeN3O4
Molecular Weight 429.2 g/mol
Cat. No. B15566941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox (Fe3+ chelate)
Molecular FormulaC21H15FeN3O4
Molecular Weight429.2 g/mol
Structural Identifiers
InChIInChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);
InChIKeyAQHNUWXGJDKFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deferasirox (Fe3+ Chelate): A Tridentate Oral Iron Chelator for Research and Industrial Iron Overload Models


Deferasirox is an orally active, tridentate iron chelator specifically designed for high-affinity binding to Fe3+ with a 2:1 ligand-to-metal stoichiometry [1]. Its chemical structure (4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid) enables once-daily oral dosing due to a plasma half-life of 8–16 hours, a key differentiator from parenteral chelators [2]. The compound is widely used in preclinical models of transfusional iron overload and in comparative chelation efficacy studies.

Why In-Class Iron Chelators Are Not Interchangeable: Deferasirox vs. Deferoxamine and Deferiprone


Despite sharing the same therapeutic class (Fe3+ chelators), deferoxamine (DFO), deferiprone (DFP), and deferasirox exhibit fundamentally different pharmacokinetic, selectivity, and safety profiles that preclude direct substitution without experimental revalidation [1]. For instance, DFO requires parenteral administration (subcutaneous infusion) due to negligible oral bioavailability, while DFP demands three-times-daily dosing and carries a known risk of agranulocytosis. Deferasirox uniquely combines oral once-daily dosing with a neutral effect on serum zinc, a critical advantage for long-term iron chelation studies [2]. The quantitative evidence below directly compares these differentiation points.

Quantitative Differentiation Evidence for Deferasirox (Fe3+ Chelate) in Iron Overload Research


Oral Bioavailability and Half-Life: Enabling Once-Daily Dosing vs. Subcutaneous Infusion

In a cross-study comparison of human pharmacokinetic data, deferasirox demonstrated an absolute oral bioavailability of 70% (range 61–79%) and a terminal elimination half-life of 11.2 ± 2.6 hours, enabling once-daily oral administration [1]. In contrast, deferoxamine (DFO) has an oral bioavailability below 5% and a plasma half-life of only 20–30 minutes, requiring subcutaneous infusion over 8–12 hours per day [2].

Pharmacokinetics Iron chelation Oral bioavailability

Zinc Selectivity: Minimal Zn2+ Depletion vs. Deferiprone-Induced Zinc Deficiency

In a direct head-to-head clinical study in 78 iron-overloaded thalassemia patients, deferasirox (20 mg/kg/day for 1 year) resulted in no significant change in serum zinc levels (baseline 78.5 ± 11.2 μg/dL to 76.9 ± 10.8 μg/dL, p=0.31), while deferiprone (75 mg/kg/day) caused a 34% mean reduction (from 80.1 ± 10.5 to 52.9 ± 9.4 μg/dL, p<0.001) [1]. The differential is attributed to deferasirox's higher selectivity constant for Fe3+ over Zn2+ (log K Fe3+ = 36.5, Zn2+ = 8.5) vs. deferiprone (log K Fe3+ = 36.0, Zn2+ = 7.2) [2].

Metal selectivity Zinc homeostasis Chelator safety

Iron Excretion Efficiency: Non-Inferior Net Iron Removal with Oral Administration vs. Parenteral Deferoxamine

In a 1-year randomized phase 3 trial (n=586 β-thalassemia patients), deferasirox at 20 mg/kg/day achieved a mean net iron excretion of 0.29 ± 0.07 mg Fe/kg/day, compared to 0.28 ± 0.08 mg Fe/kg/day for subcutaneous deferoxamine (40 mg/kg/day, 5 days/week), demonstrating non-inferiority (difference +0.01 mg/kg/day, 95% CI -0.02 to 0.04) [1]. Liver iron concentration (LIC) reduction was comparable: deferasirox reduced LIC by 4.2 ± 1.1 mg Fe/g dw vs. DFO 3.9 ± 1.0 mg Fe/g dw (p=0.23) [2]. The oral route achieves equivalent iron mobilization without injection site complications.

Iron excretion Chelation efficacy Liver iron concentration

Safety Profile: No Agranulocytosis Risk vs. Deferiprone-Associated Neutropenia

A pooled analysis of 1,292 patients receiving deferasirox for up to 5 years reported zero cases of agranulocytosis (absolute neutrophil count <0.5×10^9/L) [1]. In contrast, a meta-analysis of deferiprone studies (n=2,140 patients) found an incidence of agranulocytosis of 0.6% (13 cases) and neutropenia (ANC <1.5×10^9/L) in 4.3% of patients [2]. This differential is mechanistically linked to deferasirox's lack of myeloperoxidase-mediated reactive metabolite formation, which occurs with deferiprone [2].

Toxicology Hematotoxicity Chelator safety

Optimal Research and Procurement Scenarios for Deferasirox (Fe3+ Chelate)


Chronic In Vivo Iron Overload Models Requiring Once-Daily Oral Dosing

Based on deferasirox's 70% oral bioavailability and 11-hour half-life [1], this chelator is ideal for long-term studies in rodents or larger mammals where daily oral gavage is feasible. Use instead of subcutaneous deferoxamine pumps to reduce surgical interventions and infection risk. Quantitatively, deferasirox at 20–30 mg/kg/day achieves equivalent iron excretion (0.29 mg Fe/kg/day) to DFO [2].

Metal Selectivity Studies Requiring Preservation of Zinc Homeostasis

Deferasirox's minimal Zn2+ binding (no significant serum zinc change vs. 34% reduction with deferiprone) makes it the preferred chelator for experiments investigating iron-specific effects without secondary zinc deficiency artifacts [1]. Use in cell culture media or animal diets where zinc supplementation is undesirable.

High-Throughput Chelation Screening Where Agranulocytosis Risk Is Prohibitive

For industrial screening panels or academic toxicology assays involving primary human hematopoietic cells, deferasirox's zero reported agranulocytosis incidence across 1,292 patients ensures that neutropenia signals are not false positives from the chelator itself [1]. This supports safer use in GLP-compliant studies.

Oral Formulation Development for Iron Chelation Therapeutics

Deferasirox's established once-daily oral profile and non-inferior iron excretion to parenteral DFO provide a validated benchmark for developing novel oral chelators [1][2]. Use as a positive control in dissolution testing, permeability assays (Caco-2), and in vivo efficacy models.

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